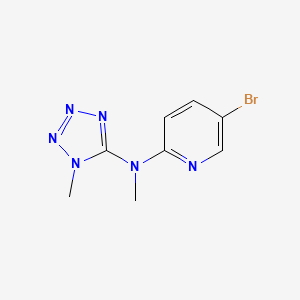

5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-methyl-N-(1-methyltetrazol-5-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN6/c1-14(8-11-12-13-15(8)2)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFWMZPKKXTNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)N(C)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the tetrazole moiety through cyclization reactions. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to improve yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced to form various oxidation states, which can be useful in different chemical applications.

Cyclization Reactions: The tetrazole moiety can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine exhibit significant anticancer properties. The tetrazole ring in the compound is known to enhance biological activity against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with microbial enzymes and disrupt cellular processes. Preliminary studies suggest effectiveness against both gram-positive and gram-negative bacteria .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. It has been shown to modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation .

Material Science

Synthesis of Functional Materials

5-Bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine can be utilized in the synthesis of functional materials due to its ability to form coordination complexes with metals. These complexes have potential applications in catalysis and as sensors for detecting environmental pollutants .

Polymer Chemistry

In polymer science, this compound serves as an important building block for the development of new polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Biochemical Research

Protein Degradation Studies

This compound is part of a class of molecules known as protein degraders. It can be used in targeted protein degradation strategies to selectively eliminate specific proteins within cells, which is a promising approach for drug discovery and development .

Ligand Development

In biochemical assays, 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine acts as a ligand for various receptors and enzymes. Its ability to bind selectively to target proteins makes it a valuable tool in studying protein function and interaction networks within biological systems .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects

Thermal and Physical Properties

- The target compound’s higher boiling point (406.8°C) compared to non-brominated analogs (e.g., N,N-Dimethyl-1-(3-pyridinyl)-1H-tetrazol-5-amine, 163.18 g/mol) reflects bromine’s contribution to molecular mass and intermolecular forces .

Hydrogen Bonding and Crystal Packing

- The tetrazole ring in the target compound facilitates hydrogen bonding, as seen in related structures like Bis[(diaminomethylidene)azanium] 5-(1-oxido-1H-tetrazol-5-yl)-1H-tetrazol-1-olate, where N–H⋯O/N interactions stabilize crystal lattices .

- In contrast, the pyrazole analog (CAS 1788903-05-8) forms dimeric structures via N–H⋯N bonds, suggesting different packing efficiencies .

Biological Activity

5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

- Molecular Formula : C₈H₉BrN₆

- Molecular Weight : 269.1 g/mol

- CAS Number : 1428960-81-9

- Boiling Point : 406.8 ± 55.0 °C (predicted)

- Density : 1.72 ± 0.1 g/cm³ (predicted)

- pKa : 2.05 ± 0.18 (predicted) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring tetrazole moieties, including derivatives like 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine. The presence of the tetrazole ring has been associated with enhanced cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | HeLa | 0.054 | Induces apoptosis via caspase activation |

| Compound 2 | MCF-7 | 0.048 | Inhibits tubulin polymerization |

| 5-bromo-N-methyl-N-(1-methyl... | A549 | TBD | TBD |

Note: TBD indicates data yet to be determined or reported.

The mechanisms underlying the anticancer activity of this compound include:

- Inhibition of Tubulin Polymerization : Similar to other compounds in its class, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Apoptosis Induction : It has been suggested that the compound activates caspase pathways in various cancer cell lines, promoting programmed cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution patterns on the pyridine and tetrazole rings significantly influence biological activity. For instance:

- The presence of electron-withdrawing groups enhances potency.

- Methyl substitutions on the tetrazole ring have been found to improve selectivity against cancer cells while minimizing toxicity to normal cells .

Case Studies

Several case studies have examined the efficacy of tetrazole-containing compounds in preclinical models:

- Study A : Evaluated the anticancer effects of a series of tetrazole derivatives on HeLa and A549 cell lines. Results indicated that modifications at the N-position of the tetrazole ring significantly impacted cytotoxicity.

- Study B : Focused on the pharmacokinetics and bioavailability of a similar compound in vivo. The study concluded that structural modifications could enhance metabolic stability and reduce off-target effects.

Q & A

Basic: What are the common synthetic routes for 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine?

Methodological Answer:

The synthesis typically involves multi-step strategies:

- Step 1: Bromination of pyridine derivatives at the 5-position using reagents like NBS or Br₂ in acetic acid.

- Step 2: Introduction of the tetrazole moiety via nucleophilic substitution or coupling reactions. For example, reductive amination between 5-bromopyridin-2-amine and 1-methyl-1H-tetrazole-5-carbaldehyde in methanol with NaBH₃CN as a reducing agent (analogous to methods in ).

- Step 3: Methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Key Considerations:

- Solvent choice (e.g., methanol or DMF) impacts reaction efficiency.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.

Basic: How is the molecular structure of this compound confirmed using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR: Peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and tetrazole (δ 3.5–4.0 ppm for N-methyl groups). The absence of NH₂ signals confirms methylation .

- Mass Spectrometry (MS): Molecular ion [M+H]+ at m/z 298 (C₈H₁₀BrN₆). Fragmentation patterns validate the bromine and tetrazole substituents .

- IR Spectroscopy: Stretching vibrations for C-Br (~600 cm⁻¹) and tetrazole ring (1600–1650 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.